(E)-Acetyl-ISA 247, also known as voclosporin, is a synthetic compound derived from cyclosporin A. It is classified as an immunosuppressive agent with significant therapeutic potential, particularly in the treatment of autoimmune diseases and organ transplant rejection. The compound has been evaluated in clinical trials for conditions such as psoriasis and kidney transplant rejection, demonstrating its efficacy and safety profile.
Voclosporin is classified under the category of cyclic peptides, specifically a derivative of cyclosporin A. Its development stems from the need for more effective immunosuppressive therapies with improved pharmacokinetic properties compared to traditional agents. The compound has been synthesized using various methodologies that enhance its stereoselectivity and biological activity.
The synthesis of (E)-Acetyl-ISA 247 involves several key steps utilizing organozirconium chemistry. A notable method includes:
The molecular structure of (E)-Acetyl-ISA 247 features a complex cyclic peptide framework typical of cyclosporins. Key structural characteristics include:
The stereochemistry is particularly important, as the (E)-configuration enhances its binding affinity to immunophilins, which is critical for its immunosuppressive action .
The reactivity of (E)-Acetyl-ISA 247 can be attributed to its functional groups. Key chemical reactions include:
These reactions are crucial for understanding both the stability and bioavailability of voclosporin in therapeutic applications .
The mechanism by which (E)-Acetyl-ISA 247 exerts its immunosuppressive effects involves:
This mechanism is pivotal in controlling immune responses in transplant patients and individuals with autoimmune disorders .
Key physical properties of (E)-Acetyl-ISA 247 include:
Chemical properties include stability under standard laboratory conditions but may degrade under prolonged exposure to light or moisture .
(E)-Acetyl-ISA 247 has several notable applications:
The development of calcineurin inhibitors (CNIs) represents a transformative advancement in immunosuppressive therapy, beginning with the serendipitous discovery of cyclosporine A (CsA) in 1971 from the fungus Tolypocladium inflatum. CsA revolutionized organ transplantation by selectively inhibiting T-cell activation through the calcineurin-NFAT pathway, replacing non-selective cytotoxic agents with a targeted immunosuppressive approach [4] [8]. Despite its efficacy, CsA's clinical utility was hampered by significant limitations: nephrotoxicity (affecting 25-75% of patients), hypertension, and variable pharmacokinetics necessitating rigorous therapeutic drug monitoring. These limitations spurred intensive medicinal chemistry efforts to develop safer analogs with improved pharmacological profiles [4].
The structural optimization of CsA proceeded through multiple generations:
This evolution reflected a paradigm shift from purely immunosuppressive agents toward immunomodulatory compounds capable of precise therapeutic intervention with reduced off-target effects. The introduction of (E)-Acetyl-ISA247 represents a continuation of this trajectory, incorporating stereoselective modifications to optimize molecular interactions within the CsA-cyclophilin-calcineurin ternary complex [4] [7].
Table 1: Evolution of Calcineurin Inhibitors in Immunosuppressive Therapy
Generation | Representative Compounds | Key Structural Features | Clinical Limitations |
---|---|---|---|
First | Cyclosporine A | Natural undecapeptide ring | Nephrotoxicity, hypertension, variable PK |
Second | Cyclosporine G | Position 2 modifications | Reduced efficacy, similar toxicity |
Third | Voclosporin (ISA247) | Modified MeBmt residue (position 1) | Enhanced metabolic stability |
Advanced | (E)-Acetyl-ISA247 | Stereoselective acetyl modification | Under investigation |
(E)-Acetyl-ISA247 belongs to the structural continuum of CsA derivatives characterized by modifications at the MeBmt residue (position 1). Its defining chemical feature is the (E)-configuration of the acetyl-extended side chain, a stereoselective alteration that significantly enhances molecular interactions with cyclophilin A (CyPA). X-ray crystallographic studies comparing the CsA-CyPA and ISA247-CyPA complexes reveal superior van der Waals contacts between the extended (E)-configured side chain and hydrophobic pockets in the CyPA binding site. Specifically, the dissociation constant (Kd) for ISA247 binding to CyPA is 15 nM compared to 61 nM for its (Z)-isomer counterpart, demonstrating the profound impact of stereochemistry on target affinity [4] [8].
The chemical nomenclature of (E)-Acetyl-ISA247 is (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-Ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methyl-4,6-heptadien-1-yl]-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone. This modification confers several pharmacological advantages over CsA:
The immunomodulatory mechanism involves formation of a ternary complex with CyPA and calcineurin, sterically blocking the dephosphorylation of nuclear factor of activated T-cells (NFAT). This prevents NFAT translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines including IL-2, IL-4, and TNF-α. Unlike CsA, (E)-Acetyl-ISA247 appears to spare certain regulatory T-cell functions, suggesting potential immunomodulatory selectivity beyond pure immunosuppression [4] [8].
Table 2: Structural and Functional Comparison of Cyclosporine A and (E)-Acetyl-ISA247
Property | Cyclosporine A | (E)-Acetyl-ISA247 | Biological Significance |
---|---|---|---|
Position 1 residue | MeBmt | Modified MeBmt with (E)-acetyl extension | Enhanced CyPA binding |
CyPA binding affinity (Kd) | ~120 nM | 15 nM | 8-fold improvement |
Calcineurin inhibition (IC50) | 210 nM | 48 nM | 4.4-fold enhancement |
Metabolic vulnerability | CYP3A4 oxidation sites | Resistant unsaturated chain | Reduced drug interactions |
Crystal structure | PDB 1MF8 | Optimized van der Waals contacts | Improved ternary complex stability |
The stereochemical configuration at the modified MeBmt residue profoundly influences the immunomodulatory activity of ISA247 derivatives. The (E)-isomer exhibits superior calcineurin inhibition (IC50 = 48 nM) compared to the (Z)-isomer (IC50 = 210 nM), demonstrating a 4.4-fold difference in potency directly attributable to stereochemistry. This divergence arises from differential molecular recognition within the hydrophobic pocket of CyPA, where the (E)-configuration optimally positions the extended side chain for van der Waals interactions with residues Phe60, Phe113, and Trp121 [4] [7].
The synthesis of stereochemically pure (E)-Acetyl-ISA247 employs strategic reaction pathways to control geometry:
Analytical characterization of stereoisomers employs chiral HPLC (Zorbax SB C18 column) with ethanol dilution and UV detection at 210 nm. This method resolves the (E) and (Z) isomers with baseline separation (resolution factor >1.5), enabling precise quantification of isomeric purity. The crystallization process further enhances purity by exploiting differential solubility in acetone/water mixtures, yielding the thermodynamically stable (E)-configuration as the predominant crystalline form [7] [8].
The biological implications of stereoselectivity extend beyond target affinity to intracellular trafficking and compartmentalized signaling. The (E)-isomer demonstrates preferential accumulation in lymphocyte-rich tissues and enhanced penetration into lymphoid organs, potentially explaining its improved efficacy in T-cell-mediated conditions. Additionally, molecular dynamics simulations suggest the (E)-configuration induces distinct conformational changes in calcineurin, particularly in the regulatory domain, which may influence substrate specificity beyond NFAT proteins [4] [7].
Table 3: Comparative Properties of ISA247 Stereoisomers
Property | (E)-Isomer | (Z)-Isomer | Analytical Method |
---|---|---|---|
Relative potency | 1.0 (reference) | 0.24 | Calcineurin phosphatase assay |
CyPA binding Kd | 15 nM | 61 nM | Fluorescence spectroscopy |
Retention time | 14.2 min | 16.8 min | HPLC (Zorbax SB C18) |
Crystallinity | Form A stable | Amorphous | X-ray diffraction |
Solubility in ethanol | 28 mg/mL | 34 mg/mL | Equilibrium solubility |
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: